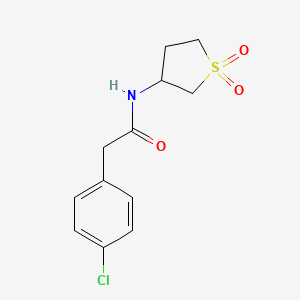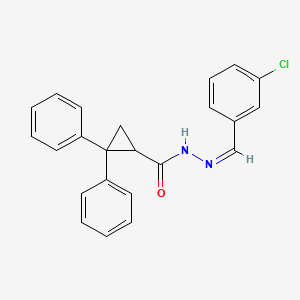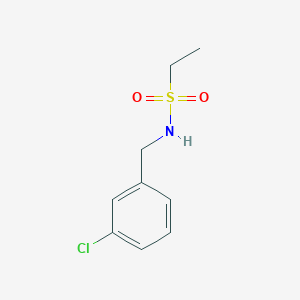
2-(4-chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The study and analysis of acetamide derivatives, including compounds with chlorophenyl and thienyl groups, are significant in the field of chemistry due to their diverse chemical and physical properties. These investigations encompass synthesis methods, molecular structure elucidation, chemical reactivity, and property evaluations.
Synthesis Analysis
The synthesis of acetamide derivatives often involves reactions between specific phenol compounds and dichloroacetamide or chloroacetamide precursors in the presence of solvents like tetrahydrofuran (THF) under controlled conditions to yield the desired acetamide compound. The optimization of conditions such as reaction temperature, time, and reagent ratios is crucial for maximizing yield (Tao Jian-wei, 2009).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized using techniques such as X-ray crystallography, NMR spectroscopy, and elemental analysis. These methods reveal the orientation of chlorophenyl and thienyl (or related) rings, the presence of intermolecular interactions such as hydrogen bonding, and the overall conformation of the molecules in the crystal lattice (K. Saravanan et al., 2016).
Chemical Reactions and Properties
Acetamide derivatives undergo various chemical reactions, reflecting their reactivity towards electrophilic and nucleophilic agents. The reactivity can be predicted by molecular electrostatic potential mapping, which identifies potential sites for these attacks. NBO (Natural Bond Orbital) analysis further aids in understanding the electronic exchange interactions and charge delocalization within the molecule, crucial for assessing its chemical properties (N. Choudhary et al., 2014).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as melting points, solubility, and crystalline form, are influenced by their molecular structure. The arrangement of molecules in the crystal lattice, dictated by hydrogen bonding and other intermolecular forces, plays a significant role in determining these properties.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, solvatochromic effects, and thermal stability, are closely related to the molecular structure and the nature of substituents on the acetamide backbone. Computational methods like DFT (Density Functional Theory) and TD-DFT (Time-Dependent DFT) calculations provide insights into the electronic structure and predict the behavior of these compounds in various solvents, highlighting their reactivity and stability under different conditions (P. Jansukra et al., 2021).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3S/c13-10-3-1-9(2-4-10)7-12(15)14-11-5-6-18(16,17)8-11/h1-4,11H,5-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEUKMAHPWJQSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49724467 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3-methoxyphenyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5323753.png)
![N-[(1S*,2R*)-2-aminocyclobutyl]-3-(4-chloro-1H-pyrazol-1-yl)propanamide](/img/structure/B5323757.png)
![4-[4-(butylsulfonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5323758.png)
![1'-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5323763.png)
![7-(4-chlorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5323769.png)



![N-[(1S)-2-(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)-1-methyl-2-oxoethyl]-N-propylpropan-1-amine](/img/structure/B5323799.png)


![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5323811.png)

![1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(2-chloro-4-nitrophenyl)piperazine](/img/structure/B5323822.png)